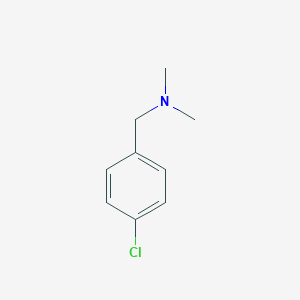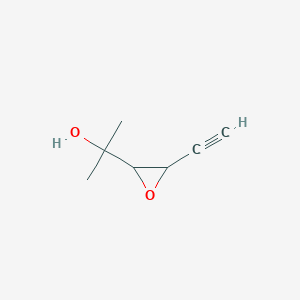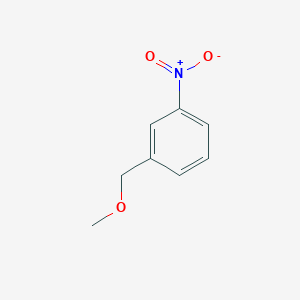
4-fluoro-N-naphthalen-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-naphthalen-2-ylbenzamide, commonly known as FNA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By inhibiting FAAH, FNA can increase the levels of endocannabinoids in the body, which has potential therapeutic applications for a variety of conditions.
作用機序
The mechanism of action of FNA is based on its ability to inhibit 4-fluoro-N-naphthalen-2-ylbenzamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting 4-fluoro-N-naphthalen-2-ylbenzamide, FNA can increase the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
FNA has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. FNA has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and to increase the levels of antioxidant enzymes, such as superoxide dismutase. In addition, FNA has been shown to have analgesic, anxiolytic, and antidepressant effects.
実験室実験の利点と制限
FNA has several advantages for lab experiments. It is a potent and selective inhibitor of 4-fluoro-N-naphthalen-2-ylbenzamide, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using FNA in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. In addition, its effects may be influenced by other factors, such as the presence of other cannabinoids or endocannabinoids.
将来の方向性
There are several future directions for research on FNA. One area of interest is in the development of novel analogs of FNA that may have improved pharmacological properties. Another area of interest is in the exploration of FNA's potential in the treatment of other conditions, such as inflammatory bowel disease, multiple sclerosis, and epilepsy. Finally, there is also interest in the development of new methods for delivering FNA, such as transdermal patches or inhalation devices, which may improve its efficacy and reduce side effects.
Conclusion:
In conclusion, FNA is a potent and selective inhibitor of 4-fluoro-N-naphthalen-2-ylbenzamide that has potential therapeutic applications for a variety of conditions. Its mechanism of action is based on its ability to increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and lead to a variety of physiological effects. While there are some limitations to using FNA in lab experiments, it remains a valuable tool for studying the endocannabinoid system and exploring its potential therapeutic applications. Further research is needed to fully understand the pharmacological properties of FNA and its potential in the treatment of various conditions.
合成法
The synthesis of FNA involves several steps, starting with the reaction of 2-naphthol with 4-fluorobenzoyl chloride to form 4-fluoro-N-(naphthalen-2-yl)benzamide. This intermediate is then treated with a reducing agent to yield FNA. The synthesis of FNA has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
FNA has been extensively studied in the field of medicinal chemistry, and its potential therapeutic applications have been explored in a variety of preclinical and clinical studies. One of the most promising areas of research is in the treatment of pain. FNA has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been investigated for its potential in the treatment of anxiety, depression, and addiction.
特性
CAS番号 |
198879-92-4 |
|---|---|
製品名 |
4-fluoro-N-naphthalen-2-ylbenzamide |
分子式 |
C17H12FNO |
分子量 |
265.28 g/mol |
IUPAC名 |
4-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20) |
InChIキー |
MZDLEURDVMYHAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F |
同義語 |
4-FLUORO-2-NAPHTHALENYL-BENZAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
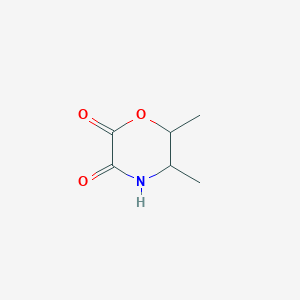
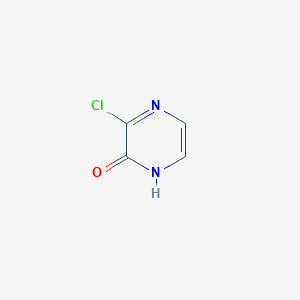
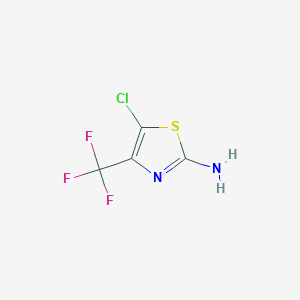
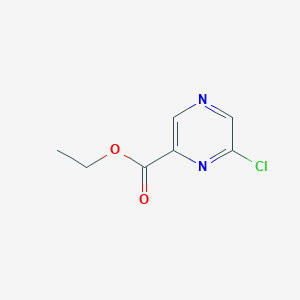
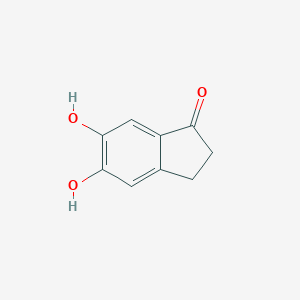
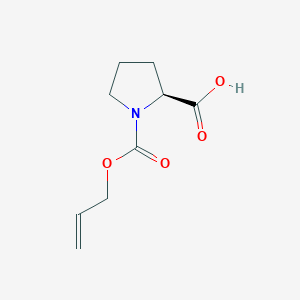
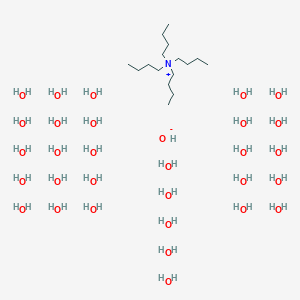
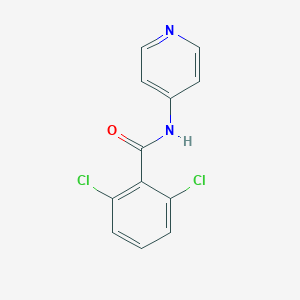
![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)
